molecular formula C10H21N3O4 B1675818 Lysyl threonine CAS No. 97791-84-9

Lysyl threonine

Cat. No.: B1675818
CAS No.: 97791-84-9
M. Wt: 247.29 g/mol
InChI Key: ZOKVLMBYDSIDKG-CSMHCCOUSA-N
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Description

Lysine tyrosylquinone (LTQ) is a redox-active cofactor critical to the enzymatic function of lysyl oxidase (LOX), a copper-dependent amine oxidase . LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, generating aldehydes that facilitate cross-linking and stabilization of the extracellular matrix (ECM) . LTQ is formed post-translationally through the covalent linkage of a lysine residue to a modified tyrosine residue in the LOX active site, resulting in a quinone structure essential for electron transfer during catalysis .

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVLMBYDSIDKG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243246
Record name Lysyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

97791-84-9
Record name Lysyl threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097791849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ER636Q88S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysyl threonine can be synthesized through peptide bond formation between lysine and threonine. This process typically involves the activation of the carboxyl group of threonine, followed by its reaction with the amino group of lysine. Common reagents used in this synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has further streamlined this process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Lysyl threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form keto derivatives.

    Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

    Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Keto derivatives of this compound.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated this compound derivatives.

Scientific Research Applications

The applications of lysyl-threonine are varied, showing promise in nutritional supplementation and potential therapeutic uses. Lysyl-threonine, also known as Tyrosyl-Lysyl-Threonine (YKT or Tyr-Lys-Thr), has the formula C₁₉H₃₀N₄O₆ and a relative molecular mass of 410.47 .

Nutritional Applications

Animal Nutrition:

  • Enhancing Milk Production and Quality Supplementation of lysine and threonine in grazing lactating mares has been shown to increase milk production and improve milk protein and fat quality . A study involving Yili mares revealed that a daily dose of 60 g of lysine and 40 g of threonine per horse significantly increased milk yield and enhanced the concentrations of threonine, creatine, lysine, glutamine, and alanine in the milk . The same study also showed that milk fat percentages were higher in groups receiving lysine and threonine supplementation, and all experimental groups exhibited improved milk protein percentages .
  • Blood Biochemical Parameters Lysine and threonine supplementation in grazing conditions led to a reduction in total protein and albumin levels in the experimental groups .
  • Gut Microbiota Supplementation also increased the abundance of beneficial bacteria such as Prevotellaceae, p_251_o5, and Rikenellaceae .
  • Broiler Performance Research indicates that L-Threonine supplementation in broiler diets improves overall performance and reduces environmental impact .

Deficiency Effects:

  • Impact on Body Weight Deficiencies in either lysine or threonine can lead to reduced body weight gain, even with increased food intake. Studies on growing rats demonstrated that diets severely deficient in lysine or threonine resulted in lower body weight gain and increased relative food intake .
  • Energy Metabolism Threonine deficiency, unlike lysine deficiency, can decrease total and resting energy expenditure . Severe threonine deficiency also increases the expression of orexigenic (appetite-stimulating) neuropeptides and decreases anorexigenic (appetite-suppressing) neuropeptides in the hypothalamus, potentially explaining the increased food intake observed .

Therapeutic Potential

  • Neurotransmitter Precursor Tyrosine-containing structures, such as lysyl-threonine, are precursors to neurotransmitters and can increase plasma neurotransmitter levels .
  • Antioxidant and Antiviral Properties Structures containing lysine exhibit antiviral and antioxidant properties .
  • Antimicrobial and Antitumor Properties Pol-lysine structures have demonstrated antimicrobial and antitumor properties .
  • Support for Organ Systems Threonine-containing structures support cardiovascular, hepatic, central nervous, and immune system functions . They also play a role in inhibiting apoptosis, synthesizing mucin, and maintaining the integrity of the intestinal barrier .
  • Collagen and Muscle Tissue Production Threonine is essential for synthesizing glycine and serine, amino acids important in collagen, elastin, and muscle tissue production .

Enzymatic Functions

  • Collagen Maturation and Remodeling Lysyl hydroxylases, such as human lysyl hydroxylase 3 (LH3/PLOD3), catalyze the hydroxylation of collagen lysines, which is essential for extracellular matrix (ECM) maturation and remodeling . LH3 also catalyzes the subsequent glycosylation of collagen lysines .
  • AMP-Binding Site Lysyl residues are found at the AMP-binding site of threonine deaminase, an enzyme activated by AMP .

Tables of Data

Table 1: Effects of Lysine and Threonine Supplementation on Mare Lactation Performance and Milk Composition

ParameterControl GroupExperimental Group I (40g Lys + 20g Thr)Experimental Group II (60g Lys + 40g Thr)
Milk YieldLowerIncreasedSignificantly Higher
Milk Fat RateLowerSignificantly HigherSignificantly Higher
Milk Protein RateLowerSignificantly IncreasedSignificantly Increased

Mechanism of Action

The mechanism by which lysyl threonine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in protein synthesis and modification. The presence of lysine and threonine residues allows it to participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of proteins.

Comparison with Similar Compounds

Key Structural Features of LTQ:

  • Composition: Derived from a lysine-tyrosine crosslink oxidized to an ortho-quinone .
  • Spectral Signature: Exhibits unique resonance Raman (RR) vibrational modes at 1200–1700 cm⁻¹, distinct from other quinone cofactors .
  • Protonation State : Stabilized in a deprotonated form under physiological conditions, as confirmed by RR spectroscopy .

Comparative Analysis with Related Compounds

LTQ vs. Topa Quinone (TPQ) in Copper Amine Oxidases

Copper amine oxidases (CAOs) utilize topa quinone (TPQ) as their cofactor. While both LTQ and TPQ are quinone-based, they differ significantly in structure, biosynthesis, and enzymatic roles.

Property LTQ (Lysyl Oxidase) TPQ (Copper Amine Oxidases) References
Formation Lysine-tyrosine crosslink Autocatalytic oxidation of tyrosine
Quinone Type Ortho-quinone Para-quinone
Enzymatic Role ECM cross-linking (collagen/elastin) Metabolism of biogenic amines (e.g., histamine)
Spectral Features RR peaks at 1632, 1604, 1270 cm⁻¹ RR peaks at 1500–1600 cm⁻¹ (broader)
Biological Implications Fibrosis, cancer metastasis, ECM remodeling Vascular regulation, neurotransmitter metabolism

Functional Contrasts :

  • LTQ is specific to LOX’s role in ECM stabilization, while TPQ supports diverse metabolic pathways .
  • LTQ-containing LOX is upregulated in fibrotic and metastatic tissues, making it a therapeutic target . TPQ-dependent CAOs are less directly implicated in these pathologies.

LTQ vs. Lysyl Oxidase Isoforms (LOXL1–4)

The LOX family includes five isoforms (LOX and LOXL1–4), all sharing catalytic domains but differing in substrate specificity and tissue distribution. LTQ is conserved across isoforms, but functional divergence exists.

Isoform LTQ Conservation Primary Role Pathological Relevance References
LOX Yes Collagen/elastin cross-linking Fibrosis, tumor desmoplasia
LOXL2 Yes Epithelial-mesenchymal transition (EMT) Cancer metastasis
LOXL3 Yes Embryonic development, ECM organization Rare genetic disorders

Therapeutic Implications: Pan-LOX inhibitors (e.g., β-aminopropionitrile) target LTQ-dependent activity, but isoform-specific inhibitors (e.g., LOXL2 blockers) are under development for precision therapy .

Research Findings and Clinical Relevance

LTQ in Fibrosis and Cancer

  • Fibrosis : LOX/LTQ activity drives collagen cross-linking, increasing tissue stiffness and promoting fibroblast activation .
  • Cancer Metastasis: LOXL2-mediated ECM remodeling facilitates tumor cell invasion . LTQ’s redox activity may also generate reactive oxygen species (ROS), contributing to genomic instability .

Pharmacological Targeting

  • LOX Inhibitors: β-Aminopropionitrile irreversibly inactivates LTQ, reducing cross-linking in fibrotic models .
  • Antibody Therapies : Anti-LOXL2 antibodies block metastasis in preclinical studies .

Biological Activity

Lysyl threonine, a dipeptide composed of lysine and threonine, has garnered attention in various biological contexts due to its potential impacts on health, nutrition, and metabolic processes. This article explores the biological activity of this compound, focusing on its roles in amino acid metabolism, muscle health, neurodevelopment, and other physiological effects.

Overview of this compound

This compound is formed from the condensation of lysine and threonine, two essential amino acids that play crucial roles in protein synthesis, metabolism, and various biological functions. Both amino acids are vital for maintaining muscle mass, supporting immune function, and ensuring overall metabolic balance.

1. Amino Acid Metabolism

Lysine and threonine are essential for several metabolic pathways. Research indicates that supplementation with these amino acids can enhance protein synthesis and improve muscle mass in various animal models. For instance, a study involving lactating mares showed that supplementation with lysine and threonine significantly increased milk yield and improved the quality of milk proteins and fats .

2. Muscle Health

The importance of this compound in muscle health is evident from studies that link deficiencies in lysine and threonine to reduced muscle mass and functional outcomes. A secondary analysis of malnourished patients indicated that low levels of these amino acids were associated with increased mortality risk . This underscores the necessity of adequate this compound levels for maintaining muscle integrity and function.

3. Neurodevelopment

Emerging research highlights the role of this compound in neurodevelopment. A study using human cerebral organoids demonstrated that exposure to histidine, lysine, and threonine reduced mTOR activity—a critical pathway involved in cell growth and development—leading to decreased organoid size . This suggests that adequate levels of these amino acids during prenatal development may be crucial for proper brain development.

Case Studies

Case Study 1: Lactating Mares
In a controlled study involving 24 lactating mares over a 120-day period, varying doses of lysine and threonine were administered to assess their impact on milk production. The results showed a significant increase in milk yield and improved nutrient composition in groups receiving higher doses of these amino acids .

Case Study 2: Malnourished Patients
A secondary analysis from the EFFORT trial assessed the impact of lysine and threonine on clinical outcomes in malnourished patients. The findings indicated that while methionine levels were critical for survival outcomes, the roles of lysine and threonine were also significant, warranting further investigation into their supplementation during hospitalization .

Research Findings

Recent studies have elucidated various mechanisms through which this compound exerts its biological effects:

  • Metabolic Pathways : this compound influences key metabolic pathways involved in protein synthesis and energy metabolism.
  • Muscle Protein Synthesis : Adequate intake is linked to enhanced muscle protein synthesis rates, especially under conditions of stress or illness.
  • Neuroprotective Effects : The inhibitory effect on mTOR signaling suggests potential neuroprotective roles during developmental stages.

Data Summary

Study Findings
Lactating Mares StudyIncreased milk yield and improved protein/fat quality with lysine/threonine supplementation .
Malnourished Patients StudyLow levels of methionine correlated with increased mortality; implications for this compound .
Neurodevelopmental StudyExposure to specific amino acids reduced mTOR activity in cerebral organoids .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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